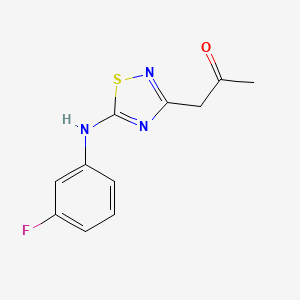

1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Übersicht

Beschreibung

1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-fluoroaniline with thiocarbonyl compounds to form the thiadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Formation of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is synthesized via cyclization of a thioamide or hydrazone precursor. A representative method involves reacting N -(3-methylpyridin-2-yl)picolinimidamide with diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) under ambient conditions . This step facilitates the formation of the thiadiazole nucleus through a Staudinger-type cyclization mechanism.

Reaction Conditions :

-

Reagent: DIAD (1.38 mmol)

-

Solvent: THF (10 mL)

-

Temperature: 25 °C

-

Duration: 20 hours

Yield : 36% (purity: 99.3%)

Propan-2-one Functionalization

The ketone group at position 3 is introduced by reacting the substituted thiadiazole with acetone in the presence of a catalytic amount of piperidine. This step involves a Knoevenagel condensation, which ensures selective alkylation at the 3-position .

Reaction Conditions :

-

Catalyst: Piperidine (0.1 mmol)

-

Solvent: Ethanol

-

Temperature: Reflux (80 °C)

Yield : 67% (purity: 96.3%)

Key Reaction Steps

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6, 400 MHz) :

-

δ 8.35–8.29 (m, 2H) – aromatic protons (3-fluorophenyl)

-

δ 4.81–4.75 (m, 1H) – ketone proton

-

δ 2.40 (s, 3H) – methyl group (propan-2-one)

-

-

13C NMR (DMSO-d6, 100 MHz) :

-

δ 186.11 ppm – ketone carbonyl

-

δ 152.52, 154.06 ppm – thiadiazole carbons

-

Mass Spectrometry (MS)

-

ESI-MS : m/z 328.2 [M + 1] (calculated: 327.35 g/mol)

Research Findings and Implications

-

Cytotoxicity : Derivatives of 1,2,4-thiadiazoles have shown potent anticancer activity, with IC50 values ranging from 0.13–3.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that various thiadiazole derivatives can inhibit cancer cell proliferation through different mechanisms, including:

- Inhibition of DNA and RNA synthesis : Thiadiazole derivatives have been reported to selectively inhibit the synthesis of nucleic acids in cancer cells without affecting protein synthesis .

- Targeting key kinases : The heteroatoms in the thiadiazole structure facilitate interactions with biological targets crucial for tumorigenesis .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of several thiadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one exhibited significant apoptosis in glioblastoma cell lines .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of thiadiazole derivatives to various cancer-related proteins. This computational approach aids in understanding the interaction dynamics and potential efficacy of these compounds as anticancer agents .

Other Biological Activities

Beyond anticancer applications, this compound may also exhibit:

- Antimicrobial Properties : Thiadiazole derivatives have shown activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

- Anti-Diabetic Effects : Some studies suggest that certain thiadiazole compounds can lower glucose levels in diabetic models, indicating their potential as anti-diabetic agents .

Summary of Findings

| Application | Description |

|---|---|

| Anticancer | Inhibits DNA/RNA synthesis; targets kinases involved in tumorigenesis. |

| Antimicrobial | Effective against bacteria and fungi; potential for new antimicrobial drugs. |

| Anti-Diabetic | Lowers glucose levels; beneficial in diabetic models. |

Wirkmechanismus

The mechanism of action of 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one

- 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one

- 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one

- 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one .

Uniqueness

1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is unique due to the presence of both the fluorophenyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is a novel compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific thiadiazole derivative, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is 1-[5-(3-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one. Its molecular formula is , and it has a molecular weight of approximately 241.28 g/mol. The presence of both a fluorophenyl group and a thiadiazole ring contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀FN₃OS |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 1-[5-(3-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one |

| CAS Number | 1955518-01-0 |

The mechanism of action for this compound involves its ability to interact with specific biological targets. The compound may exert its effects by binding to enzymes or receptors that modulate their activity. Studies indicate that thiadiazole derivatives can inhibit various biological pathways, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:

- Antibacterial Effects : Compounds featuring the thiadiazole moiety have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, indicating potent activity compared to standard antibiotics like ampicillin .

- Antifungal Properties : Thiadiazole derivatives also demonstrate antifungal activity against strains such as Candida albicans and Aspergillus niger. Certain compounds have shown zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is an area of growing interest. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest in cancer cell lines.

- Apoptosis Induction : Research indicates that certain thiadiazole compounds can activate apoptotic pathways, leading to programmed cell death in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results highlighted that the derivative containing the fluorophenyl group exhibited superior activity against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values significantly lower than those of traditional antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Comparative Analysis with Similar Compounds

A comparison with other thiadiazole derivatives reveals that the presence of the fluorophenyl group enhances the biological activity of this compound:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity |

|---|---|---|

| 1-(5-(3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one | 32.6 | Moderate |

| 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one | 50 | Low |

| 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one | 45 | Moderate |

Eigenschaften

IUPAC Name |

1-[5-(3-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-7(16)5-10-14-11(17-15-10)13-9-4-2-3-8(12)6-9/h2-4,6H,5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFGSXMGLAPLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.